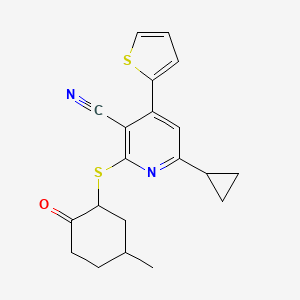
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Overview
Description
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of cyclopropyl, oxocyclohexyl, thiophenyl, and pyridine groups
Preparation Methods
The synthesis of 6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacologically active agent due to the presence of the thiophene and pyridine moieties, which are known to exhibit various biological activities . In materials science, it is explored for its potential use in organic semiconductors and organic light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring . Additionally, it may have applications in the development of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The thiophene and pyridine rings are known to interact with various enzymes and receptors, potentially leading to biological effects such as anti-inflammatory, antimicrobial, and anticancer activities . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile can be compared with other thiophene and pyridine derivatives. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share structural similarities with the thiophene and pyridine rings but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
6-cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-12-4-7-17(23)19(9-12)25-20-15(11-21)14(18-3-2-8-24-18)10-16(22-20)13-5-6-13/h2-3,8,10,12-13,19H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSWVGQBJEWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3CC3)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3958150.png)


![ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3958184.png)


![(5E)-1-benzyl-5-{[(4-methylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3958203.png)
![methyl [(2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B3958205.png)
![3-[3-(4-methoxyphenyl)acryloyl]-2-methyl-4(1H)-quinolinone](/img/structure/B3958211.png)
![3-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3958216.png)

![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3958228.png)

![5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B3958243.png)
